molecular formula C9H17NO2S B13262303 Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate

Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate

Cat. No.: B13262303
M. Wt: 203.30 g/mol
InChI Key: VTFQITMNMCHRMK-UHFFFAOYSA-N
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Description

Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate is an organic compound with the molecular formula C10H19NO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a sulfanylacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate typically involves the reaction of piperidine derivatives with methyl 2-bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the piperidine moiety can interact with receptors or ion channels, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(piperidin-4-yl)acetate: Similar structure but lacks the sulfanyl group.

    Methyl 2-(piperidin-4-ylsulfonyl)acetate: Contains a sulfonyl group instead of a sulfanyl group.

    2-[(3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl)methyl]sulfanyl-1H-benzimidazole: Contains a benzimidazole moiety and a trifluoroethoxy group.

Uniqueness

Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate is unique due to the presence of both a piperidine ring and a sulfanylacetate group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Biological Activity

Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring and a sulfanyl group, which contribute to its reactivity and biological activity. The molecular formula is C10H17NOSC_{10}H_{17}NOS, with a molecular weight of approximately 217.33 g/mol. The structural components allow for various chemical reactions, including oxidation, reduction, and substitution, which can yield biologically active derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.
  • Receptor Modulation : The piperidine moiety may interact with receptors or ion channels, modulating their function and influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly through the modulation of cell signaling pathways.
  • Neuropharmacological Effects : Compounds containing piperidine derivatives are known for their neuroactive properties, which may be relevant in treating neurological disorders.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalModulates neurotransmitter release

Table 2: Comparison of Similar Compounds

Compound NameMolecular FormulaBiological Activity
Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetateC10H17NOSC_{10}H_{17}NOSAntimicrobial, Anticancer
Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetateC10H17NOSC_{10}H_{17}NOSNeuropharmacological effects
Methyl 2-{[(morpholin-4-yl)methyl]sulfanyl}acetateC10H17NOSC_{10}H_{17}NOSAnticancer activity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of this compound against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .
  • Anticancer Activity : Research conducted on cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for anticancer drug development .
  • Neuropharmacological Effects : In vivo studies showed that compounds derived from this compound could enhance cognitive function in rodent models by modulating neurotransmitter systems .

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

methyl 2-(piperidin-4-ylmethylsulfanyl)acetate

InChI

InChI=1S/C9H17NO2S/c1-12-9(11)7-13-6-8-2-4-10-5-3-8/h8,10H,2-7H2,1H3

InChI Key

VTFQITMNMCHRMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCC1CCNCC1

Origin of Product

United States

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